Toxic Equivalency Factor (TEF) of Zero: A Critical Distinction from 2,3,7,8-TCDF for Risk Assessment
Under the WHO and EPA toxicity equivalence framework, all non-2,3,7,8-substituted PCDFs, including 1,3,6,9-TCDF, are assigned a Toxicity Equivalency Factor (TEF) of zero. In contrast, 2,3,7,8-TCDF has a TEF of 0.1, making it 10-fold less potent than 2,3,7,8-TCDD (TEF=1.0) but infinitely more potent than 1,3,6,9-TCDF in terms of regulatory dioxin-like toxicity [1]. This assignment is based on the lack of lateral chlorine substitution required for AhR activation [2].
| Evidence Dimension | Regulatory Toxic Equivalency Factor (TEF) for human risk assessment |
|---|---|
| Target Compound Data | TEF = 0 (World Health Organization / U.S. EPA 2005 scheme) |
| Comparator Or Baseline | 2,3,7,8-TCDF: TEF = 0.1 |
| Quantified Difference | Infinite-fold difference in contributory risk; 1,3,6,9-TCDF does not contribute to Total Toxic Equivalency (TEQ) [1]. |
| Conditions | WHO 2005 TEF system for dioxin-like compounds. TEF is a consensus factor, not a direct single-assay measurement. |
Why This Matters
For environmental monitoring and food safety labs, a TEF of zero means 1,3,6,9-TCDF is analytically essential to identify and subtract from TEQ calculations, preventing overestimation of sample toxicity; using 2,3,7,8-TCDF as a calibrant would invalidate this distinction.
- [1] New Jersey Administrative Code, Title 7, Attachment F - Toxicity Equivalent Factor (TEF) Guidance. Also, U.S. EPA. 40 CFR Appendix Table 11 to Subpart AAAAA of Part 63 — Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessment. View Source
- [2] Bandiera, S., et al. (1984). Polychlorinated dibenzofurans (PCDFs): effects of structure on binding to the 2,3,7,8-TCDD cytosolic receptor protein, AHH induction and toxicity. Toxicology, 32(2), 131-144. View Source
